molecular formula C8H13NO3 B2982733 3-Methyl-2-oxoazepane-3-carboxylic acid CAS No. 2134145-04-1

3-Methyl-2-oxoazepane-3-carboxylic acid

Cat. No.: B2982733
CAS No.: 2134145-04-1
M. Wt: 171.196
InChI Key: NKTOEZHHQLIENC-UHFFFAOYSA-N
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Description

3-Methyl-2-oxoazepane-3-carboxylic acid is a chemical compound with the CAS Number: 2134145-04-1 . It has a molecular weight of 171.2 and is typically in powder form .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 132-133 degrees Celsius . It has a molecular weight of 171.2 .

Scientific Research Applications

Catalysis and Synthetic Chemistry

  • Palladium-Catalyzed Reactions : The development of Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids showcases the potential for creating complex molecules from simpler ones. This process involves facile Pd-insertions into β-C−H bonds in aliphatic acids, highlighting a method for C−H activation/C−C coupling sequences (Giri et al., 2007).

  • Cross-Coupling Reactions : The study on Pd(II)-catalyzed cross-coupling of sp3 C-H Bonds with sp2 and sp3 boronic acids using air as the oxidant illustrates the utility of O-Methyl hydroxamic acids for β-C-H activation by Pd(OAc)2. This method allows for the creation of biologically active analogues through catalytic oxidative coupling (Wang et al., 2008).

Polymer Science and Materials Chemistry

  • Glass-forming Properties : The investigation of 3-Methylbutane-1,2,3-tricarboxylic acid, an atmospheric oxidation product of α-pinene, focuses on its physicochemical properties such as water solubility and phase state. This research contributes to understanding the behavior of atmospheric organic aerosol particles, demonstrating the compound's relevance in environmental chemistry (Dette et al., 2014).

  • Surface Chemistry : A study on the effects of thermal decomposition of surface oxygen species on the chemical and catalytic properties of oxidized activated carbon explores how heat treatment under vacuum alters the surface, impacting the activity for dehydration reactions. This research has implications for catalysis and materials science (Szymański et al., 2002).

Pharmaceutical Applications

  • Drug Synthesis : Research into the safe generation and synthetic utilization of Hydrazoic Acid in continuous flow reactors for the synthesis of pharmaceutical intermediates demonstrates the potential for efficient, high-yield production of key compounds. This method's safety and reliability are critical for pharmaceutical manufacturing processes (Gutmann et al., 2012).

Safety and Hazards

The safety information for 3-Methyl-2-oxoazepane-3-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-methyl-2-oxoazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(7(11)12)4-2-3-5-9-6(8)10/h2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTOEZHHQLIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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